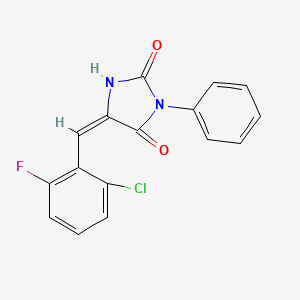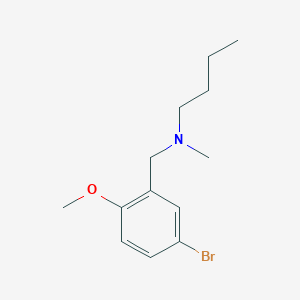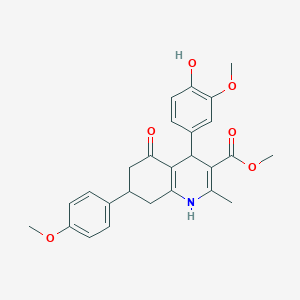
5-(2-chloro-6-fluorobenzylidene)-3-phenyl-2,4-imidazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-chloro-6-fluorobenzylidene)-3-phenyl-2,4-imidazolidinedione, commonly known as CFPI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CFPI belongs to the class of imidazolidinedione derivatives and has a unique chemical structure that makes it a promising candidate for drug development.
作用機序
The exact mechanism of action of CFPI is not fully understood, but it is believed to exert its therapeutic effects by modulating various signaling pathways involved in cancer, diabetes, and inflammation. CFPI has been shown to inhibit the activity of various enzymes, including topoisomerase II and protein tyrosine phosphatase 1B, which are involved in cancer and diabetes, respectively. CFPI has also been shown to modulate the activity of various transcription factors, including NF-κB and STAT3, which play a critical role in inflammation.
Biochemical and Physiological Effects:
CFPI has been shown to exhibit a wide range of biochemical and physiological effects, including apoptosis induction, cell cycle arrest, and modulation of glucose metabolism. CFPI has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. CFPI has also been shown to arrest the cell cycle at the G2/M phase, which leads to the inhibition of cancer cell proliferation. Additionally, CFPI has been shown to improve glucose metabolism by increasing insulin sensitivity and reducing insulin resistance.
実験室実験の利点と制限
CFPI has several advantages for lab experiments, including its ease of synthesis, potent anticancer activity, and diverse therapeutic applications. However, CFPI also has several limitations, including its poor solubility in water and potential toxicity at high doses. Furthermore, CFPI has not been extensively studied in clinical trials, and its safety and efficacy in humans are yet to be determined.
将来の方向性
There are several future directions for the research on CFPI, including the development of more potent and selective derivatives, the investigation of its mechanisms of action, and the evaluation of its safety and efficacy in clinical trials. Additionally, the potential applications of CFPI in other diseases, such as neurodegenerative disorders and infectious diseases, warrant further investigation. Overall, CFPI has significant potential for drug development, and further research is needed to fully understand its therapeutic applications.
合成法
The synthesis of CFPI involves the condensation of 2-chloro-6-fluorobenzaldehyde and phenylhydrazine in the presence of acetic acid and glacial acetic acid. The resulting product is then treated with potassium hydroxide to yield CFPI. The synthesis of CFPI is relatively straightforward and can be achieved through a simple one-pot reaction.
科学的研究の応用
CFPI has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. CFPI has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. CFPI has also been shown to possess antidiabetic properties by reducing blood glucose levels in animal models of diabetes. Additionally, CFPI has been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines.
特性
IUPAC Name |
(5E)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN2O2/c17-12-7-4-8-13(18)11(12)9-14-15(21)20(16(22)19-14)10-5-2-1-3-6-10/h1-9H,(H,19,22)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFGPQSQTVFTHW-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC=C3Cl)F)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(C=CC=C3Cl)F)/NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-phenylimidazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1,3-benzoxazol-2-yl)benzyl]-5-bromo-2-chlorobenzamide](/img/structure/B5184021.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-nitrobenzamide](/img/structure/B5184024.png)

![1-[4-ethyl-3-methyl-6-(4-nitrophenyl)-3,4-dihydro-2H-pyran-2-yl]piperidine](/img/structure/B5184037.png)
![4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5184040.png)

![1-{2-[5-(3-thienyl)-1,2,4-oxadiazol-3-yl]ethyl}-2-pyrrolidinone](/img/structure/B5184053.png)
![N,N-dimethyl-4-[(2-methyl-1-piperidinyl)methyl]aniline](/img/structure/B5184061.png)
![[(2S)-1-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-pyrrolidinyl]methanol](/img/structure/B5184065.png)
![1-(3,5-dimethylphenyl)-5-[(3-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5184082.png)

![N-(2-methoxyphenyl)-N'-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5184109.png)
![N,2-dimethyl-5-[6-(1-piperidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5184115.png)
